molecular formula C17H18N2O4 B188346 Dimethyl 5,5'-methylenedianthranilate CAS No. 31383-81-0

Dimethyl 5,5'-methylenedianthranilate

Cat. No.: B188346
CAS No.: 31383-81-0
M. Wt: 314.34 g/mol
InChI Key: XEZPSTVEIZNGRR-UHFFFAOYSA-N
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Description

Dimethyl 5,5'-methylenedianthranilate (CAS: 31383-81-0) is an aromatic polyamine derivative composed of two anthranilate moieties linked by a methylene (-CH₂-) bridge, with esterified methyl groups at the carboxyl positions. Its molecular formula is C₁₇H₁₈N₂O₄, and it has a molecular weight of 314.34 g/mol . The compound is structurally characterized by two aminobenzoate units, making it a bifunctional monomer with applications in polymer synthesis, particularly as a crosslinking agent or precursor for polyurethanes and epoxy resins . Its SMILES notation is C1=C(C(=CC=C1CC2=CC=C(C(=C2)C(=O)OCC)N)N)C(=O)OCC, reflecting the methylene bridge and ester functionalities .

Properties

CAS No.

31383-81-0

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

methyl 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoate

InChI

InChI=1S/C17H18N2O4/c1-22-16(20)12-8-10(3-5-14(12)18)7-11-4-6-15(19)13(9-11)17(21)23-2/h3-6,8-9H,7,18-19H2,1-2H3

InChI Key

XEZPSTVEIZNGRR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N

Other CAS No.

31383-81-0

Pictograms

Irritant

Synonyms

4,4'-methylene bis(2-carbomethoxyaniline)
methylene bis(methylanthranilate)

Origin of Product

United States

Comparison with Similar Compounds

Diethyl 5,5'-Methylenedianthranilate (CAS: 15403-44-8)

  • Molecular Formula : C₁₉H₂₂N₂O₄
  • Molecular Weight : 342.39 g/mol
  • Applications: Similar to the dimethyl variant but may offer slower hydrolysis rates in polymer matrices due to steric hindrance from ethyl groups .

Diallyl 5,5'-Methylenedianthranilate (CAS: 61386-02-5)

  • Molecular Formula : C₂₁H₂₂N₂O₄ (estimated based on allyl substitution)
  • Molecular Weight : ~366.41 g/mol
  • Key Differences: Allyl ester groups introduce unsaturation (C=C bonds), enabling participation in radical polymerization or thiol-ene reactions.

5,5-Dimethylhydantoin (CAS: 77-71-4)

  • Molecular Formula : C₅H₈N₂O₂
  • Molecular Weight : 128.13 g/mol
  • Key Differences: Structurally distinct (imidazolidinedione core) but shares "5,5-dimethyl" nomenclature. Applications: Primarily used as a halogenated disinfectant precursor, unlike the polymer-focused applications of methylenedianthranilates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Dimethyl 5,5'-methylenedianthranilate 31383-81-0 C₁₇H₁₈N₂O₄ 314.34 Methyl esters, methylene bridge Polymer crosslinker, epoxy resins
Diethyl 5,5'-methylenedianthranilate 15403-44-8 C₁₉H₂₂N₂O₄ 342.39 Ethyl esters Specialty polymers, slow-release agents
Diallyl 5,5'-methylenedianthranilate 61386-02-5 C₂₁H₂₂N₂O₄ ~366.41 Allyl esters, unsaturated Reactive resins, thiol-ene systems
5,5-Dimethylhydantoin 77-71-4 C₅H₈N₂O₂ 128.13 Imidazolidinedione core Disinfectants, halogenation chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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